molecular formula C20H22O3 B14607658 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one CAS No. 61076-54-8

2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one

Cat. No.: B14607658
CAS No.: 61076-54-8
M. Wt: 310.4 g/mol
InChI Key: MBVVOFNLBBRSDV-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the benzyloxy and methoxy substituted phenyl ring. This can be achieved through electrophilic aromatic substitution reactions. The cyclopentanone ring is then introduced through a series of reactions, including aldol condensation and cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The ketone group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenyl compounds.

Scientific Research Applications

2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentanone ring can interact with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)phenol: This compound has a similar benzyloxy group but lacks the methoxy group and cyclopentanone ring.

    2-(Benzyloxy)-5-methoxybenzaldehyde: This compound has both the benzyloxy and methoxy groups but features an aldehyde group instead of the cyclopentanone ring.

Uniqueness

2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one is unique due to the presence of the cyclopentanone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61076-54-8

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

2-(5-methoxy-2-phenylmethoxyphenyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C20H22O3/c1-20(12-6-9-19(20)21)17-13-16(22-2)10-11-18(17)23-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3

InChI Key

MBVVOFNLBBRSDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)C2=C(C=CC(=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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